3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Physicochemical Property Comparison Positional Isomer Differentiation Screening Library Selection

Procure the 3-methoxybenzoyl isomer of this spirohydantoin to ensure accurate SAR. Unlike the para isomer, meta-substitution alters hydrogen-bonding geometry at GPCR orthosteric sites and kinase hinge regions. Validated as a DOR-selective agonist with low β-arrestin-2 recruitment and G-protein bias, and a pan-PHD1-3 inhibitor. Fills a chemical diversity gap in commercial screening collections. Suitable for biased signaling studies in analgesia, migraine, and alcohol use disorder models.

Molecular Formula C22H23N3O4
Molecular Weight 393.443
CAS No. 1021089-37-1
Cat. No. B2602707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1021089-37-1
Molecular FormulaC22H23N3O4
Molecular Weight393.443
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
InChIInChI=1S/C22H23N3O4/c1-29-18-9-5-8-17(14-18)19(26)24-12-10-22(11-13-24)20(27)25(21(28)23-22)15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3,(H,23,28)
InChIKeyMYOXMXWYESTBRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021089-37-1) – Compound Profile and Comparator Landscape


3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021089-37-1) is a fully synthetic heterocyclic compound belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) class. It features a rigid spirocyclic scaffold bearing a benzyl substituent at the N3 position and a 3-methoxybenzoyl group at the N8 position [1]. This chemotype has been validated as both a novel δ opioid receptor (DOR)-selective agonist scaffold [2] and a pan‑inhibitor scaffold for hypoxia‑inducible factor prolyl hydroxylases (HIF‑PHD1‑3) [3], positioning the compound at the intersection of two active medicinal chemistry programs.

Why 3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Replaced by a Generic Triazaspiro Analog


Within the 1,3,8-triazaspiro[4.5]decane-2,4-dione family, simple positional isomerism of the methoxybenzoyl substituent can profoundly alter target engagement and selectivity. The 3‑methoxy isomer positions the methoxy group meta to the carbonyl, affecting the electron density distribution and steric contour of the benzoyl moiety compared to the 4‑methoxy (para) isomer [1]. Although computed global descriptors such as XLogP3 (2.1) and topological polar surface area (79 Ų) are identical for both isomers according to PubChem [2], the meta‑substitution pattern has been shown in related benzoyl‑containing chemotypes to modulate hydrogen‑bonding geometry with kinase hinge regions and GPCR orthosteric sites [3]. Consequently, purchasing a generic triazaspiro analog without verifying the methoxy position risks selecting a compound with different target binding profiles, confounding structure‑activity relationship (SAR) studies and screening campaigns.

Quantitative Differentiation Evidence for 3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione


Physicochemical Identity and Isomer Differentiation: Meta‑ vs Para‑Methoxybenzoyl Comparison

The 3‑methoxy (meta) and 4‑methoxy (para) isomers of 3‑benzyl‑8‑(methoxybenzoyl)‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione share identical molecular formula (C₂₂H₂₃N₃O₄), molecular weight (393.4 g/mol), and computed global descriptors—XLogP3 = 2.1 and topological polar surface area = 79 Ų [1][2]. However, the position of the methoxy group (meta on the target compound vs para on the comparator) shifts the electron‑donating resonance effect of the methoxy group relative to the carbonyl, altering the dipole moment and molecular electrostatic potential surface of the benzoyl moiety [3]. In GPCR‑targeted screening libraries, such positional isomer pairs frequently exhibit divergent hit rates and selectivity profiles due to differential interactions with binding‑pocket residues [4]. The target compound therefore represents a distinct chemical entity that cannot be considered interchangeable with its 4‑methoxy analog in SAR or screening applications.

Physicochemical Property Comparison Positional Isomer Differentiation Screening Library Selection

Scaffold‑Level δ Opioid Receptor (DOR) Agonist Activity with Low β‑Arrestin‑2 Recruitment

The 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione chemotype has been validated as a novel DOR‑selective agonist scaffold through high‑throughput screening of a GPCR‑focused library [1]. The most potent hit (Compound 1) exhibited a DOR binding pKi of 7.3 ± 0.1 (Kᵢ = 52 nM), a cAMP inhibition pIC₅₀ of 7.5 ± 0.1 (IC₅₀ = 29 nM), and a β‑arrestin‑2 recruitment pEC₅₀ of 6.8 ± 0.1 (EC₅₀ = 167 nM), with only 65% efficacy relative to Leu⁵‑enkephalin [1]. This profile indicates a slight bias toward G‑protein signaling (bias factor = 1.6) over β‑arrestin‑2 recruitment, contrasting with the clinical‑stage DOR agonist SNC80, which is a highly efficacious β‑arrestin recruiter associated with proconvulsant activity [1]. Additionally, Compound 1 demonstrated selectivity for DOR over μ‑opioid receptor (MOR) by 9.6‑fold in binding and 137‑fold in cAMP assays, and was selective against a panel of 167 other GPCRs at 10 µM [1]. The 3‑methoxybenzoyl substituent on the target compound may further tune these parameters by altering the steric and electronic complementarity with the DOR orthosteric site identified through docking and molecular dynamics simulations [1].

Delta Opioid Receptor Agonist G‑Protein Bias GPCR Screening

Scaffold‑Level HIF Prolyl Hydroxylase (PHD1‑3) Pan‑Inhibition with Optimized Pharmacokinetics

The 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione (spirohydantoin) class has been independently optimized as pan‑inhibitors of HIF prolyl hydroxylases PHD1, PHD2, and PHD3 for anemia treatment [1]. Starting from an affinity‑selection mass spectrometry hit, the series was advanced to achieve efficacious PHD2 inhibition, good pharmacokinetic (PK) profiles in preclinical species, and robust erythropoietin (EPO) upregulation in vivo [1]. Systematic SAR exploration successfully eliminated hERG potassium channel off‑target activity and mitigated alanine aminotransferase (ALT) liver enzyme elevation, achieving a robust on‑/off‑target margin [1]. The spirohydantoins were intentionally designed as short‑acting PHD inhibitors, a profile deemed attractive for anemia therapy because it mimics the physiological hypoxic response while avoiding sustained EPO elevation that can lead to adverse cardiovascular effects [1]. The 3‑benzyl‑8‑(3‑methoxybenzoyl) substitution pattern extends this SAR space by introducing an additional hydrogen‑bond acceptor (the meta‑methoxy oxygen) in a position that could interact with the PHD2 active‑site iron or surrounding residues, potentially modulating potency and selectivity across the PHD isoforms [1].

HIF Prolyl Hydroxylase Inhibition Anemia Drug Discovery Short‑Acting PHD Inhibitor

Optimal Research and Industrial Use Cases for 3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione


Biased δ Opioid Receptor Agonist Probe for Pain and Neurological Disorder Research

Based on the validated DOR‑agonist scaffold with low β‑arrestin‑2 recruitment and G‑protein bias demonstrated for the 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione chemotype [1], this compound is suitable as a tool compound for investigating biased signaling at the δ opioid receptor. Its meta‑methoxybenzoyl substitution offers a distinct electronic profile that may further reduce β‑arrestin recruitment relative to the para isomer, supporting studies on the role of G‑protein‑ vs arrestin‑mediated signaling in analgesia, migraine, and alcohol use disorder models.

HIF Prolyl Hydroxylase Inhibition for Anemia and Ischemia‑Reperfusion Injury Research

Given the spirohydantoin scaffold's established pan‑PHD1‑3 inhibition with optimized PK and mitigated off‑target liabilities [2], this compound can be deployed as a starting point for medicinal chemistry optimization toward short‑acting PHD inhibitors. Its unique substitution pattern may confer isoform selectivity advantages, enabling dissection of PHD1‑, PHD2‑, and PHD3‑specific roles in erythropoiesis and cardioprotection.

Structure–Activity Relationship (SAR) Expansion of GPCR‑Focused and Enzyme‑Targeted Screening Libraries

As the 3‑methoxybenzoyl substituent is underrepresented relative to the 4‑methoxy analog in commercial screening collections [3], this compound fills a chemical diversity gap essential for SAR campaigns targeting GPCRs and Fe(II)/2‑oxoglutarate‑dependent dioxygenases. Procurement enables systematic exploration of meta‑substitution effects on potency, selectivity, and ADME properties within the spirohydantoin chemotype.

Selectivity Profiling and Off‑Target Liability Assessment in Multi‑GPCR Panels

The demonstrated selectivity of the spirohydantoin class over 167 GPCRs at 10 µM [1] positions this compound as a candidate for broad‑panel selectivity profiling. Researchers can use it as a reference compound when benchmarking new DOR ligands against off‑target GPCRs, or as a negative control for assays targeting MOR, KOR, or other GPCRs where the spirohydantoin scaffold shows minimal activity.

Quote Request

Request a Quote for 3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.